molecular formula C24H25IN2O5S B10951433 Ethyl 4-{[5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Ethyl 4-{[5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No.: B10951433
M. Wt: 580.4 g/mol
InChI Key: KSPQDZGIIVZUOR-XSFVSMFZSA-N
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Description

ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a thiazole ring, an ethoxy group, and an iodinated phenyl group

Preparation Methods

The synthesis of ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE involves multiple steps, including the formation of the thiazole ring and the introduction of the ethoxy and iodinated phenyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by their condensation and cyclization under specific reaction conditions. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dichloromethane. .

Scientific Research Applications

ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H25IN2O5S

Molecular Weight

580.4 g/mol

IUPAC Name

ethyl 4-[[(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C24H25IN2O5S/c1-4-11-32-21-18(25)12-15(13-19(21)30-5-2)14-20-22(28)27-24(33-20)26-17-9-7-16(8-10-17)23(29)31-6-3/h7-10,12-14H,4-6,11H2,1-3H3,(H,26,27,28)/b20-14+

InChI Key

KSPQDZGIIVZUOR-XSFVSMFZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C(=O)OCC)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=NC3=CC=C(C=C3)C(=O)OCC)S2)OCC

Origin of Product

United States

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